molecular formula C17H12Cl2O7 B1663089 Geodin CAS No. 427-63-4

Geodin

Cat. No. B1663089
CAS RN: 427-63-4
M. Wt: 399.2 g/mol
InChI Key: LUBKKVGXMXTXOZ-QGZVFWFLSA-N
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Description

Geodin is a term that can refer to two different entities. One is an antibiotic produced by the fungus Aspergillus terreus . The other is a cutting-edge geodata management software used by geotechnical engineers to create robust geodatabases and visualize what’s beneath the ground .


Synthesis Analysis

The synthesis of this compound, the antibiotic, has been studied in the context of gene clusters. Specifically, the putative gene cluster responsible for this compound production from Aspergillus terreus was transferred in a two-step procedure to an expression platform in A. nidulans .


Molecular Structure Analysis

This compound is a monomeric protein of about 18 kDa, with an all-beta structure, as all other crystallins in the superfamily .

Scientific Research Applications

Protein Characterization and Evolutionary Significance

Geodin is a protein encoded by a sponge gene homologous to genes from the βγ-crystallins superfamily. Its study is significant for understanding the evolution of metazoans. This compound is prepared as a recombinant protein from Escherichia coli and characterized through various analyses. It's a monomeric protein with an all-beta structure, similar to bacterial protein S crystallin. This research highlights the evolutionary recruitment of the crystallin-type structural scaffold in bacteria, moulds, and early metazoa (Giancola et al., 2005).

Metabolite Production and Genetic Engineering

In the context of metabolite production and gene expression, (+)-geodin is identified in studies of Aspergillus terreus strains engineered for varying lovastatin production. Metabolite detection quantifies lovastatin and (+)-geodin, providing insights into the genetic and physiological control of their biosynthesis. This study also identifies tools for improving lovastatin production while considering (+)-geodin production (Askenazi et al., 2003).

Glucose Uptake Stimulation

(+)-Geodin has been isolated from Penicillium glabrum with activity that stimulates glucose uptake by rat adipocytes. This discovery opens avenues for exploring its potential in metabolic research and its role in biological processes like glucose metabolism (Sato et al., 2005).

Insecticidal and Antibacterial Activities

A study on marine-derived this compound derivatives shows significant insecticidal and antibacterial activities. This suggests this compound's potential in developing new bioactive substances for agricultural and medicinal applications (Chao et al., 2022).

Biosynthetic Pathway Characterization

The heterologous reconstitution of the intact this compound gene cluster in Aspergillus nidulans presents a methodology for linking genes to metabolites, a crucial aspect in harnessing the potential of fungal natural products. This approach enables the study of biosynthetic pathways and the production of secondary metabolites like this compound (Nielsen et al., 2013).

Effects of Environmental Conditions on Production

Research exploring the effects of salt concentration on this compound production by marine-derived Aspergillus sp. highlights how environmental conditions can significantly influence the yield of bioactive compounds. This study provides valuable insights into optimizing culture conditions for maximizing this compound production (Said & Ahmad, 2022).

Lovastatin

and (+)-Geodin Co-productionStudies on Aspergillus terreus show simultaneous production of lovastatin and (+)-geodin, with factors like initial nitrogen concentration and aeration rate influencing their formation. Understanding this co-production is essential for optimizing industrial-scale production of lovastatin while managing by-product levels (Bizukojć & Ledakowicz, 2008).

Enhancing Lovastatin Production by Inhibiting (+)-Geodin Biosynthesis

Research on A. terreus mutant strains, with disrupted (+)-geodin biosynthesis pathways, demonstrates improved lovastatin production. This study provides a practical approach to manipulate carbon flux and enhance lovastatin yield by modulating enzyme activity, highlighting the interplay between metabolic pathways (Hasan et al., 2019).

Mechanism of Action

Target of Action

Geodin, also known as Ziprasidone, is an atypical antipsychotic primarily used to manage schizophrenia and bipolar disorder . It mainly binds to and inhibits receptors for dopamine and serotonin, with partial inhibition of receptors for histamine, norepinephrine, and acetylcholine . These receptors play a crucial role in mood regulation, cognition, and behavior .

Mode of Action

It is believed to inhibit communication between nerves in the brain by blocking receptors on the nerves for several neurotransmitters . It functions as an antagonist at the D2, 5-HT2A, and 5-HT1D receptors and as an agonist at the 5-HT1A receptor . This compound also moderately inhibits the reuptake of serotonin and norepinephrine .

Biochemical Pathways

It is known that the compound affects the pathways related to dopamine, serotonin, histamine, norepinephrine, and acetylcholine . The inhibition of these pathways and the resulting changes in neurotransmitter levels are believed to contribute to this compound’s antipsychotic effects .

Pharmacokinetics

This compound has a bioavailability of 60% when administered orally and 100% when administered intramuscularly . It is metabolized in the liver, primarily through chemical and enzymatic reductions via glutathione and aldehyde oxidase . The elimination half-life of this compound is approximately 7 to 10 hours , and it is excreted in the urine and feces .

Result of Action

The result of this compound’s action is a reduction in the symptoms of schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder . Although classified as an atypical antipsychotic, this compound appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of food can increase the bioavailability of this compound . Additionally, factors such as the patient’s overall health, co-administration with other medications, and individual genetic factors can also influence the drug’s action and effectiveness .

Safety and Hazards

The U.S. Food and Drug Administration (FDA) has issued a warning that the antipsychotic drug Geodin (Ziprasidone) is associated with a rare but serious skin reaction that can progress to affect other parts of the body .

Future Directions

The future directions of Geodin, as a geodata management software, could involve further development and refinement of its features to better serve the needs of geotechnical engineers . As an antibiotic, future research could focus on further understanding its synthesis and mechanism of action .

Biochemical Analysis

Biochemical Properties

Geodin plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, the production of this compound in Aspergillus terreus involves a gene cluster, which includes a polyketide synthase .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, the production of this compound involves the activation of a transcription factor in the this compound gene cluster .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Geodin involves the condensation of 2,4-dihydroxybenzoic acid with 3-methyl-4-hydroxybenzaldehyde, followed by cyclization and oxidation steps.", "Starting Materials": [ "2,4-dihydroxybenzoic acid", "3-methyl-4-hydroxybenzaldehyde", "sodium hydroxide", "acetic acid", "ethanol", "hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2,4-dihydroxybenzoic acid and 3-methyl-4-hydroxybenzaldehyde in sodium hydroxide solution and heat the mixture to reflux for several hours.", "Step 2: Add acetic acid to the reaction mixture to adjust the pH to acidic conditions.", "Step 3: Extract the product with ethanol and purify it by recrystallization to obtain the intermediate.", "Step 4: Cyclize the intermediate by heating it in acetic acid solution.", "Step 5: Oxidize the resulting compound with hydrogen peroxide to obtain Geodin." ] }

CAS RN

427-63-4

Molecular Formula

C17H12Cl2O7

Molecular Weight

399.2 g/mol

IUPAC Name

methyl (2R)-5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

InChI

InChI=1S/C17H12Cl2O7/c1-6-11(18)13(21)10-14(12(6)19)26-17(15(10)22)8(16(23)25-3)4-7(20)5-9(17)24-2/h4-5,21H,1-3H3/t17-/m1/s1

InChI Key

LUBKKVGXMXTXOZ-QGZVFWFLSA-N

Isomeric SMILES

CC1=C(C(=C2C(=C1Cl)O[C@]3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl

SMILES

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl

Canonical SMILES

CC1=C(C(=C2C(=C1Cl)OC3(C2=O)C(=CC(=O)C=C3OC)C(=O)OC)O)Cl

Appearance

Pale yellow solidPurity:≥95% by HPLC

synonyms

Methyl 5,7-dichloro-4-hydroxy-5'-methoxy-6-methyl-3,3'-dioxospiro[1-benzofuran-2,6'-cyclohexa-1,4-diene]-1'-carboxylate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

ANone: The molecular formula of (+)-geodin is C17H12Cl2O7 and its molecular weight is 403.18 g/mol. []

ANone: Geodin has been characterized using a variety of spectroscopic methods, including ultraviolet (UV) spectroscopy, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, ]

ANone: this compound is a fungal metabolite produced via a complex biosynthetic pathway that begins with the polyketide precursor, emodin. [, , ]

ANone: Several enzymes play key roles in this compound biosynthesis, including polyketide synthases (PKSs), cytochrome P450 enzymes, methyltransferases, and halogenases. One specific enzyme, dihydrothis compound oxidase, catalyzes the final step of (+)-geodin biosynthesis. [, , , ]

ANone: Yes, factors like carbon and nitrogen sources, pH, and the presence of elicitors can significantly impact this compound production. For example, crude glycerol can be used as an alternative substrate, but the presence of contaminants can influence this compound yields. [, , ]

ANone: this compound exhibits a broad range of biological activities, including antiviral, antimicrobial, cytotoxic, and fibrinolytic enhancement properties. [, , , , ]

ANone: Studies suggest that this compound inhibits viral replication by interfering with processes between viral adsorption and viral protein synthesis. []

ANone: Research suggests that this compound, along with other fungal metabolites, enhances fibrinolytic activity in bovine aortic endothelial cells by potentially inducing urokinase production and/or inhibiting plasminogen activator inhibitor-1 (PAI-1). []

ANone: Modifications to the this compound structure, such as the introduction of halogenated benzyl groups or esterification of the 4-OH group, have been shown to influence its insecticidal and antibacterial activities. [, ]

ANone: this compound can be isolated from fungal cultures using solvent extraction methods, followed by purification techniques like column chromatography. [, ]

ANone: Various techniques are employed to analyze this compound, including high-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography. [, ]

ANone: Yes, the gene cluster responsible for this compound biosynthesis has been identified in Aspergillus terreus and successfully transferred to Aspergillus nidulans for heterologous expression. [, ]

ANone: This achievement enables researchers to study the this compound biosynthetic pathway in a genetically tractable host, facilitating further investigations into gene function and potential pathway engineering. [, ]

ANone: this compound’s diverse biological activities make it a promising candidate for further development as an antiviral, antibacterial, antifungal, or anticancer agent. [, , ]

ANone: Further investigation of this compound's mechanism of action, in vivo efficacy, and toxicological profile is needed. Additionally, exploring the potential for engineering this compound derivatives with improved activity and pharmacokinetic properties holds promise. [, ]

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